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molecular formula C11H11NO4S B8732421 2-(3-Oxobutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 20158-91-2

2-(3-Oxobutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No. B8732421
M. Wt: 253.28 g/mol
InChI Key: DVQFDFPDBVVMQC-UHFFFAOYSA-N
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Patent
US04563474

Procedure details

9.0 g (76 millimoles) of 4-chlorobutan-2-one were slowly added dropwise to 10.0 g (50 millimoles) of sodium saccharin in 100 ml of absolute dimethylformamide, while stirring. The temperature was then gradually increased to 80° C., and the reaction mixture was stirred at this temperature for 5 hours, after which it was cooled. An excess of ice-water was added, and stirring was continued for a further hour. The precipitated solid was filtered off under suction, recrystallized from ethanol and dried in a drying oven under reduced pressure at 50° C. to give 10.9 g (86%) of N-(2-oxobut-4-yl)-saccharin of melting point 118°-119° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4](=[O:6])[CH3:5].[S:7]1([C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11](=[O:12])[NH:10]1)(=[O:9])=[O:8].[Na]>CN(C)C=O>[O:6]=[C:4]([CH2:3][CH2:2][N:10]1[C:11](=[O:12])[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:7]1(=[O:9])=[O:8])[CH3:5] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClCCC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at this temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further hour
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
dried in a drying oven under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
O=C(C)CCN1S(=O)(=O)C2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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